

3-Bromo-5-ethylpyridine: A Strategic Building Block for Modern Organic Synthesis

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Compound of Interest

Compound Name: **3-Bromo-5-ethylpyridine**

Cat. No.: **B126805**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-ethylpyridine has emerged as a highly strategic and versatile building block in contemporary organic synthesis. Its unique molecular architecture, featuring a pyridine core functionalized with a reactive bromine atom and an ethyl group, provides a powerful handle for constructing complex molecular frameworks. The bromine atom at the 3-position serves as a key anchor point for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds. This guide offers a comprehensive overview of the synthesis, physicochemical properties, core reactivity, and practical applications of **3-bromo-5-ethylpyridine**. We will delve into the mechanistic underpinnings of its most critical transformations—including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions—and provide field-proven experimental protocols. This document is intended to serve as a technical resource for scientists leveraging this key intermediate in the fields of pharmaceutical discovery and agrochemical innovation.[1][2][3]

Introduction to 3-Bromo-5-ethylpyridine

The Primacy of Substituted Pyridines in Synthesis

The pyridine ring is a privileged scaffold in medicinal and agricultural chemistry.[3][4] Its presence in a molecule can impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, and its nitrogen atom can serve as a hydrogen bond

acceptor, facilitating crucial interactions with biological targets. The strategic functionalization of the pyridine ring is therefore a cornerstone of modern molecular design. Halogenated pyridines, in particular, are exceptionally valuable as they provide a reactive locus for transition-metal-catalyzed cross-coupling reactions, allowing for the modular and efficient assembly of complex target molecules from simpler, readily available fragments.[\[3\]](#)

Structural Features and Physicochemical Properties

3-Bromo-5-ethylpyridine (CAS No. 142337-95-9) is a disubstituted pyridine that offers a unique combination of reactivity and structural features. The bromine atom at the C3 position is sterically accessible and electronically primed for oxidative addition to a palladium(0) catalyst, the key initiating step in most cross-coupling reactions. The ethyl group at the C5 position provides a lipophilic element that can be used to modulate the overall properties of the final compound.

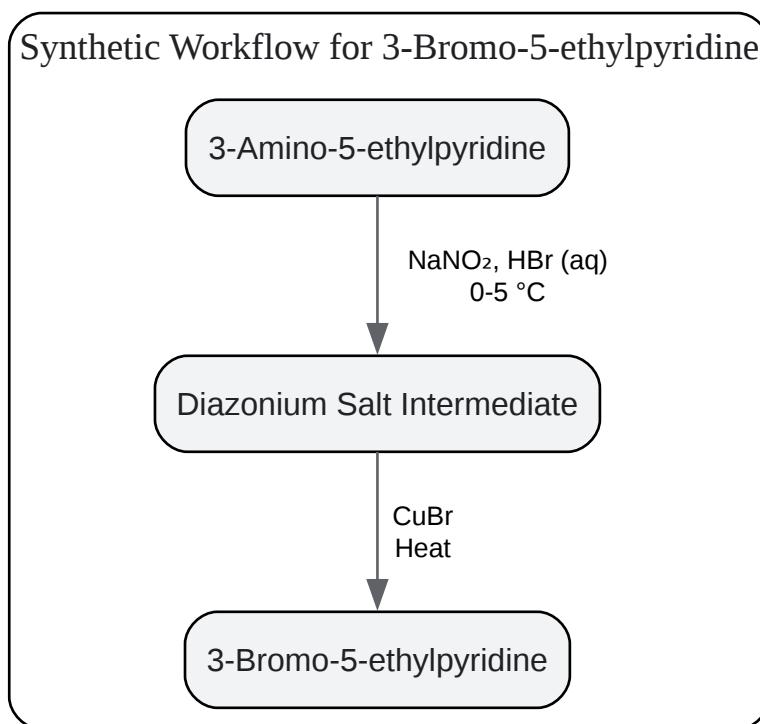
Table 1: Physicochemical Properties of **3-Bromo-5-ethylpyridine**

Property	Value	Reference
CAS Number	142337-95-9	[5]
Molecular Formula	C ₇ H ₈ BrN	[6] [7]
Molecular Weight	186.05 g/mol	[6]
Boiling Point	220.1 ± 20.0 °C at 760 mmHg	[6]
Density	1.4 ± 0.1 g/cm ³	[6]
Flash Point	86.9 ± 21.8 °C	[6]
Refractive Index	1.544	[6]

| LogP | 2.74 |[\[6\]](#) |

Synthesis and Characterization Retrosynthetic Analysis and Plausible Synthetic Routes

While multiple synthetic routes can be envisioned, a common and effective strategy for synthesizing substituted bromopyridines involves the Sandmeyer reaction, starting from an appropriately substituted aminopyridine.^{[8][9]} This approach offers high yields and functional group tolerance. The ethyl group can be introduced prior to the bromination step. A plausible synthetic pathway is outlined below.



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Caption: Plausible synthesis of **3-Bromo-5-ethylpyridine** via diazotization.

This pathway leverages readily available starting materials. The initial diazotization of 3-amino-5-ethylpyridine under acidic conditions generates a reactive diazonium salt, which is then displaced by bromide in a copper-catalyzed Sandmeyer reaction to yield the final product.

Spectroscopic Profile

The structural identity and purity of **3-Bromo-5-ethylpyridine** are typically confirmed using a combination of spectroscopic techniques.

- ^1H NMR: The proton NMR spectrum will show characteristic signals for the three aromatic protons on the pyridine ring and the ethyl group's quartet and triplet.
- ^{13}C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule.
- FTIR: The infrared spectrum provides information about the functional groups present, showing characteristic C-H, C=C, and C=N stretching and bending vibrations of the substituted pyridine ring.[7][10]
- Mass Spectrometry: MS analysis will confirm the molecular weight and show the characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks of nearly equal intensity).

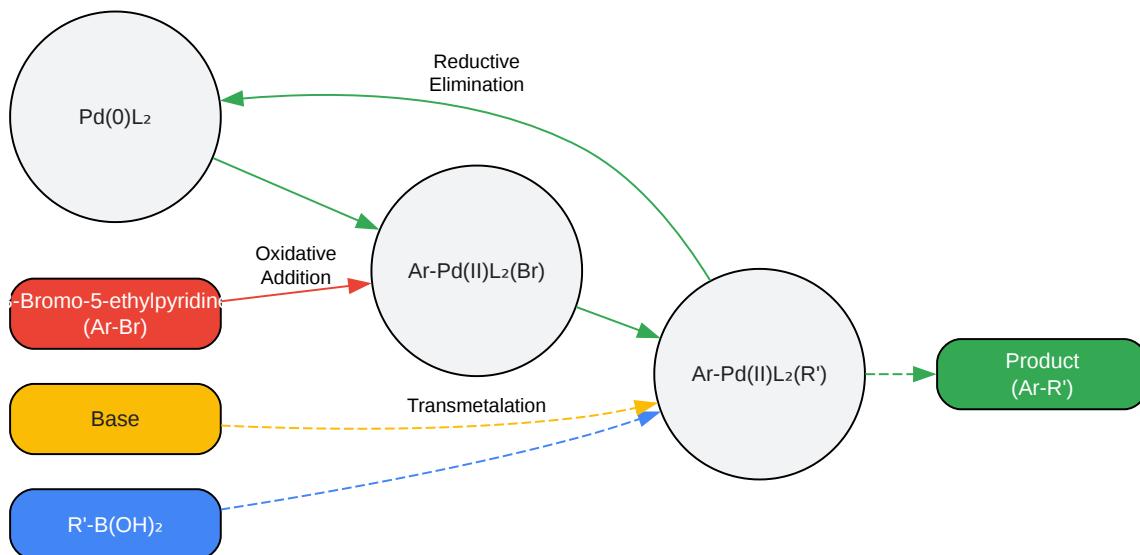
Core Reactivity: A Hub for Cross-Coupling Chemistry

The synthetic utility of **3-bromo-5-ethylpyridine** is overwhelmingly derived from the reactivity of its carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This $\text{C}(\text{sp}^2)\text{-Br}$ bond is an ideal electrophilic partner for a wide range of nucleophiles.

Palladium-Catalyzed C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful methods for forming C-C bonds, specifically for creating biaryl or vinyl-aryl structures.[3][11] The reaction couples an organohalide with an organoboron species (like a boronic acid or ester) in the presence of a palladium catalyst and a base.

Causality in Protocol Design: The choice of base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4) is critical; it must be strong enough to facilitate transmetalation but not so harsh as to degrade the starting materials or catalyst. The ligand choice, often a phosphine like PPh_3 or more advanced biarylphosphines, is crucial for stabilizing the palladium catalyst and promoting the key steps of oxidative addition and reductive elimination.

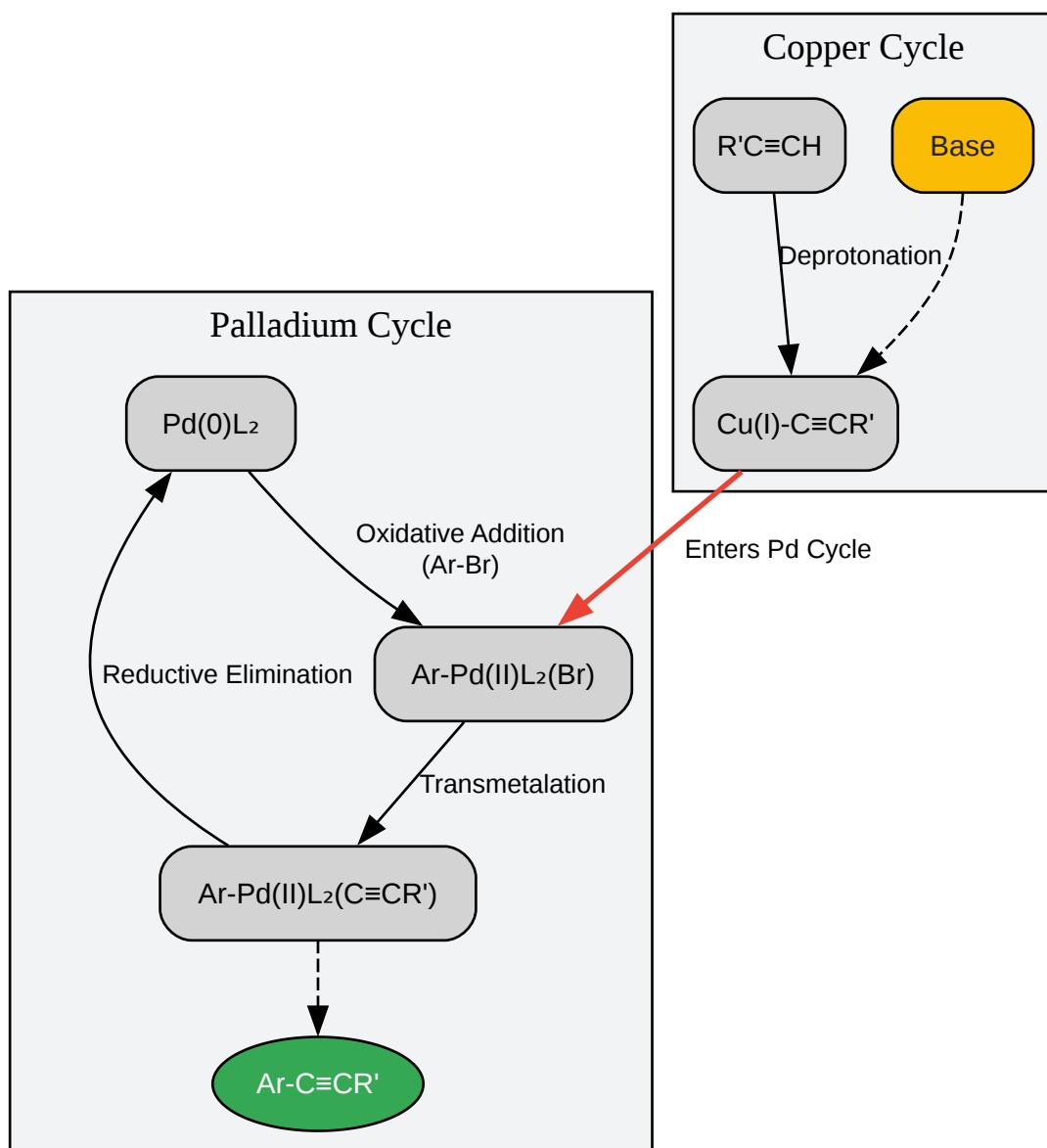


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Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

The Sonogashira coupling is the premier method for linking a terminal alkyne with an aryl or vinyl halide, forming an alkynyl-substituted aromatic system.[12] This reaction uniquely employs a dual-catalyst system, consisting of a palladium complex and a copper(I) salt (typically CuI) as a co-catalyst.

Causality in Protocol Design: The copper(I) co-catalyst is essential for activating the alkyne. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is much more reactive towards transmetalation with the palladium complex than the alkyne itself.[13] Running the reaction under an inert atmosphere is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling), an undesired side reaction promoted by oxygen and copper salts.[12]



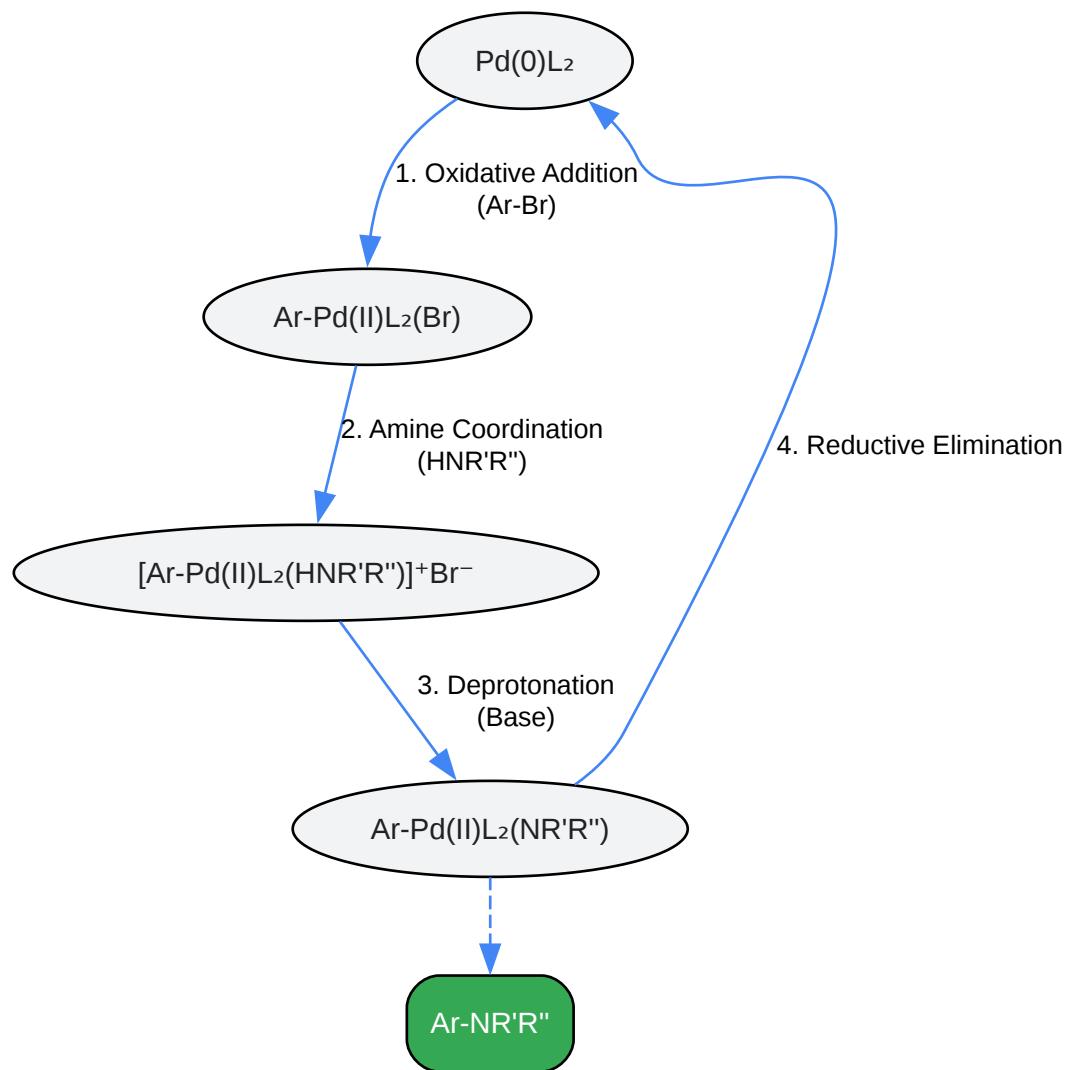
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Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

For the synthesis of aryl amines, the Buchwald-Hartwig amination is the state-of-the-art method.[14] It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a strong, non-nucleophilic base.

Causality in Protocol Design: The development of this reaction has been characterized by "generations" of phosphine ligands.[14] Early ligands had limited scope. The advancement to bulky, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos, SPhos) was a watershed moment. These ligands accelerate the rate-limiting reductive elimination step, allowing for the coupling of less reactive aryl chlorides and a broader range of amines under milder conditions. The choice of a strong, sterically hindered base like sodium tert-butoxide (NaOt-Bu) is crucial for deprotonating the amine (or the intermediate palladium-amine complex) without competing as a nucleophile.[15]



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Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Practical Applications and Experimental Protocols

The following protocols are illustrative examples based on established procedures for similar substrates and serve as a validated starting point for experimental design.[\[11\]](#)[\[16\]](#)[\[17\]](#)

Protocol: Suzuki-Miyaura Coupling of 3-Bromo-5-ethylpyridine with 4-Methoxyphenylboronic Acid

- Objective: To synthesize 3-(4-methoxyphenyl)-5-ethylpyridine.
- Methodology:
 - To an oven-dried Schlenk flask under an argon atmosphere, add **3-bromo-5-ethylpyridine** (1.0 mmol, 186 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium phosphate (K_3PO_4 , 2.0 mmol, 424 mg).
 - Add the palladium catalyst, $Pd(PPh_3)_4$ (0.03 mmol, 35 mg).
 - Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water.
 - Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor reaction progress by TLC or GC-MS.
 - Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
 - Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
 - Dry the organic phase over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Protocol: Sonogashira Coupling of 3-Bromo-5-ethylpyridine with Phenylacetylene

- Objective: To synthesize 3-(phenylethynyl)-5-ethylpyridine.

- Methodology:

- To an oven-dried Schlenk flask, add **3-bromo-5-ethylpyridine** (1.0 mmol, 186 mg), $\text{PdCl}_2(\text{PPh}_3)_2$ (0.02 mmol, 14 mg), and copper(I) iodide (CuI , 0.04 mmol, 8 mg).
- Evacuate and backfill the flask with argon three times.
- Add 5 mL of degassed triethylamine (Et_3N) via syringe.
- Add phenylacetylene (1.1 mmol, 112 mg, 121 μL) dropwise via syringe.
- Stir the reaction mixture at room temperature for 8 hours. Monitor progress by TLC or GC-MS.
- Upon completion, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate (20 mL), wash with saturated aqueous NH_4Cl (10 mL) and brine (10 mL).
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate.
- Purify the crude product by column chromatography on silica gel.

Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-ethylpyridine with Morpholine

- Objective: To synthesize 4-(5-ethylpyridin-3-yl)morpholine.

- Methodology:

- In a glovebox, charge an oven-dried vial with sodium tert-butoxide (NaOt-Bu , 1.4 mmol, 135 mg), a palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 0.02 mmol, 18 mg), and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 19 mg).
- Add **3-bromo-5-ethylpyridine** (1.0 mmol, 186 mg).

- Seal the vial, remove from the glovebox, and add 4 mL of anhydrous, degassed toluene, followed by morpholine (1.2 mmol, 105 mg, 104 μ L) via syringe.
- Heat the reaction mixture to 100 °C and stir for 16 hours. Monitor progress by LC-MS.
- After cooling to room temperature, dilute the reaction with diethyl ether and filter through Celite.
- Concentrate the filtrate and purify the resulting residue by column chromatography on silica gel to obtain the target amine.

Safety, Handling, and Storage

Hazard Identification

While specific data for **3-bromo-5-ethylpyridine** is limited, data from structurally similar bromopyridines should be used to guide handling procedures.[\[18\]](#)

Table 2: GHS Hazard Classifications for Related Bromopyridines

Hazard Statement	Description	Reference
H302	Harmful if swallowed	[18]
H315	Causes skin irritation	[18]
H318 / H319	Causes serious eye damage / irritation	[18]

| H335 | May cause respiratory irritation |[\[18\]](#) |

Recommended Handling and PPE

- Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear chemical safety goggles or a face shield.[\[19\]](#)

- Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
- Skin and Body Protection: Wear a standard laboratory coat.
- Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
[20]

Storage and Stability

Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents. Some bromopyridines are light-sensitive, so storage in an amber vial is recommended.[20]

Conclusion

3-Bromo-5-ethylpyridine is a quintessential example of a modern synthetic building block. Its value lies not in its own biological activity, but in its capacity to be efficiently transformed into a vast array of more complex, high-value molecules. The strategic positioning of the bromine atom enables chemists to leverage the full power of palladium-catalyzed cross-coupling chemistry, providing reliable and modular access to novel C-C and C-N bonds. As the demand for sophisticated molecular architectures in drug discovery and agrochemical research continues to grow, the role of versatile and reactive intermediates like **3-bromo-5-ethylpyridine** will only become more critical.

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